Perfluorooctanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3300 mg/L at 25 °C

In water, 4340 mg/L at 24.1 °C

Solubility in water: none

Synonyms

Canonical SMILES

Environmental Persistence and Impact Studies

Bioaccumulation and Biomagnification

One major research area focuses on PFOA's persistence in the environment and its ability to accumulate in organisms. Studies investigate how PFOA moves through the food chain, potentially reaching harmful concentrations in top predators like fish and humans [National Biomonitoring Program | CDC, Perfluorooctanoic Acid (PFOA) Factsheet, ].

Environmental Fate and Transport

Researchers are also interested in understanding how PFOA behaves in different environmental compartments like air, water, and soil. This knowledge helps assess its potential for long-range transport and contamination of drinking water sources [Enveurope.springeropen.com, Perfluorooctanoic acid (PFOA) — main concerns and regulatory developments in Europe from an environmental point of view, ].

Health Effects Research

Human Exposure and Disease Associations

A significant area of research investigates the link between PFOA exposure and various health problems. Studies examine potential associations with cancer, liver disease, developmental issues, and other health concerns [Human Evidence of Perfluorooctanoic Acid (PFOA) Exposure on Hepatic Disease: A Systematic Review and Meta-Analysis - PMC - NCBI, ]. It's important to note that establishing a causal relationship between PFOA exposure and specific diseases can be challenging, and more research is needed.

Mechanisms of Action

Scientists are also trying to understand how PFOA might exert its effects on the body. Research explores how PFOA interacts with cellular processes and biochemical pathways, potentially leading to adverse health outcomes [PERFLUOROALKYL ACIDS: What Is the Evidence Telling Us? - PMC - NCBI, ].

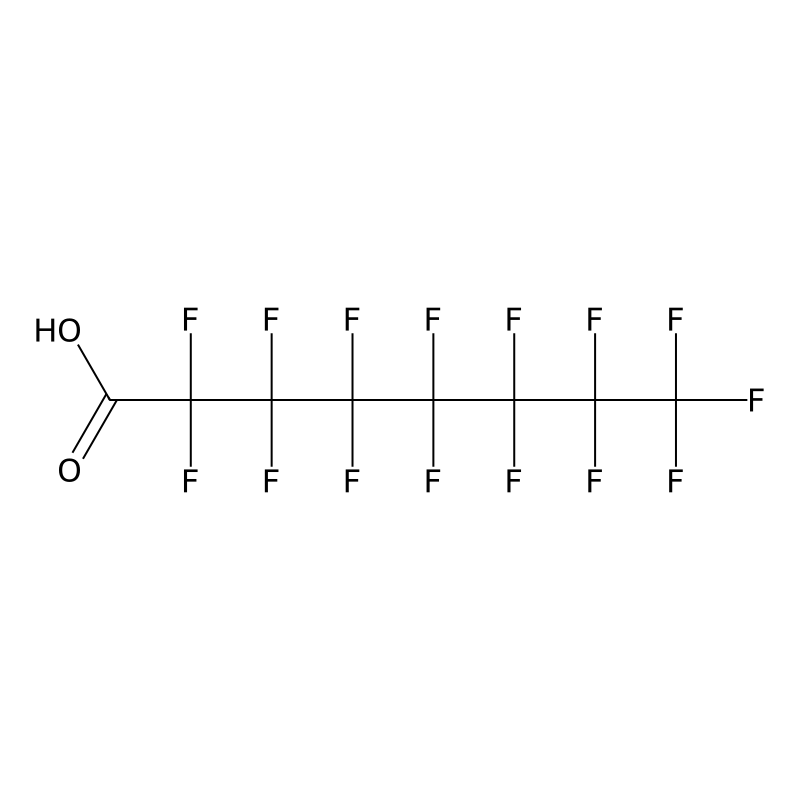

Perfluorooctanoic acid is a perfluorinated carboxylic acid characterized by its eight-carbon chain structure, with all hydrogen atoms replaced by fluorine. This compound is known for its unique surfactant properties, which arise from its dual hydrophilic and hydrophobic characteristics. The carboxylic acid group imparts some water solubility, while the perfluorinated tail provides strong lipophobicity and hydrophobicity, making it useful in various industrial applications such as the production of fluoropolymers and as a surfactant in chemical processes .

PFOA is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) []. Exposure can occur through contaminated drinking water, food, or inhalation [].

Health Effects

Studies suggest potential associations between PFOA exposure and various health problems, including certain cancers, thyroid disorders, and high cholesterol [, ]. However, more research is needed to establish definitive cause-and-effect relationships.

Environmental Impact

PFOA's persistence in the environment raises concerns about its potential impact on wildlife and ecosystems [].

Perfluorooctanoic acid exhibits significant biological activity, primarily due to its persistence in biological systems. It has been detected in the blood of a large percentage of the population, indicating widespread exposure. The compound is associated with various health risks, including developmental toxicity, liver damage, and potential carcinogenic effects. It has been shown to accumulate in the liver and kidneys of mammals, leading to concerns about its long-term effects on human health and the environment .

Perfluorooctanoic acid can be synthesized through two primary methods:

- Electrochemical Fluorination: This method involves treating octanoyl chloride with hydrofluoric acid. The process replaces hydrogen atoms with fluorine, resulting in a mixture of perfluorinated compounds that include perfluorooctanoic acid after hydrolysis.

- Telomerization: In this method, smaller fluorinated compounds react with tetrafluoroethylene to create larger fluorinated intermediates. The final product is obtained by oxidizing these intermediates using sulfur trioxide .

Perfluorooctanoic acid has several industrial applications:

- Surfactant in Fluoropolymer Production: It is widely used in the emulsion polymerization of fluoropolymers like polytetrafluoroethylene (Teflon).

- Stabilizer in Aqueous Solutions: It stabilizes suspensions of fluoropolymers during processing.

- Extraction Agent: In ion-pair reversed-phase liquid chromatography, it serves as an effective extraction agent due to its surfactant properties .

Studies have shown that perfluorooctanoic acid interacts with various biological systems and environmental matrices. Its persistence leads to bioaccumulation and potential biomagnification through food webs. Research indicates that it can disrupt endocrine functions and affect lipid metabolism in living organisms. Additionally, various remediation technologies are being explored to mitigate its presence in contaminated water sources .

Several compounds share structural similarities with perfluorooctanoic acid, primarily due to their perfluorinated nature. Here’s a comparison highlighting their uniqueness:

| Compound Name | Carbon Chain Length | Unique Features |

|---|---|---|

| Perfluoroheptanoic acid | 7 | Shorter chain; less persistent than PFOA |

| Perfluorohexanoic acid | 6 | Exhibits similar properties but lower bioaccumulation potential |

| Perfluoropentanoic acid | 5 | Further reduced persistence; used in similar applications |

| Perfluorobutanoic acid | 4 | Shortest chain among these; less toxic but still persistent |

Perfluorooctanoic acid stands out due to its unique combination of properties that make it particularly effective as a surfactant while also posing significant health risks due to its persistence and bioaccumulation potential .

Physical Description

WHITE POWDER WITH PUNGENT ODOUR.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

189 °C

Heavy Atom Count

Density

1.79 g/cm³

LogP

6.3

Decomposition

Melting Point

52-54 °C

UNII

Related CAS

33496-48-9 (anhydride)

335-93-3 (mono-silver(1+) salt)

335-95-5 (mono-hydrochloride salt)

3825-26-1 (mono-ammonium salt)

68141-02-6 (chromium(3+) salt)

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H360D: May damage the unborn child [Danger Reproductive toxicity];

H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Mechanism of Action

...Hepatomegaly caused by perfluorooctanoic acid depends on corticosterone, the major glucocorticoid in rodents. Liver growth caused by perfluorooctanoic acid appears to be predominantly hypertrophic in nature, and DNA synthesis in response to perfluorooctanoic acid predominates in periportal regions of the liver lobule. Data also show that although induction of peroxisomal beta-oxidation by perfluorooctanoic acid is independent of adrenal hormones, induction of catalase is dependent on the presence of these hormones. This study supports the contention that induction of activities of various peroxisomal enzymes is controlled by different regulatory mechanisms.

...This study ...investigated the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis. Treatment with 200 and 400 microM PFOA was found to cause a dramatic increase in the /HepG2/ cellular content of superoxide anions and hydrogen peroxide after 3 hr. Measurement of the mitochondrial transmembrane potential (Delta Psi(m)) after PFOA treatment showed a dissipation of Delta Psi(m) at 3 hr. Caspase-9 activation was seen at 5 hr after treatment with 200 microM PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore. ...

To determine the role of PPAR alpha in mediating PFOA transcriptional events, we compared the transcript profiles of the livers of wild-type or PPAR alpha-null mice exposed to PFOA or the PPAR alpha agonist WY-14,643 (WY). After 7 days of exposure, 85% or 99.7% of the genes altered by PFOA or WY exposure, respectively were dependent on PPAR alpha. The PPAR alpha-independent genes regulated by PFOA included those involved in lipid homeostasis and xenobiotic metabolism. Many of the lipid homeostasis genes including acyl-CoA oxidase (Acox1) were also regulated by WY in a PPAR alpha-dependent manner. The increased expression of these genes in PPAR alpha-null mice may be partly due to increases in PPAR gamma expression upon PFOA exposure. Many of the identified xenobiotic metabolism genes are known to be under control of the nuclear receptor CAR (constitutive activated/androstane receptor) and the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). There was excellent correlation between the transcript profile of PPAR alpha-independent PFOA genes and those of activators of CAR including phenobarbital and 1,4-bis[2-(3,5-dichloropyridyloxy)] benzene (TCPOBOP) but not those regulated by the Nrf2 activator, dithiol-3-thione. ...

For more Mechanism of Action (Complete) data for Perfluorooctanoic acid (12 total), please visit the HSDB record page.

Vapor Pressure

3.16X10-2 mm Hg at 25 °C

0.37 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

335-93-3

Absorption Distribution and Excretion

Determination of the chemical clearance rate from human blood is a critical component of toxicokinetic exposure assessment. Analysis of temporal biomonitoring data without consideration of ongoing exposure results in calculation of apparent elimination half-life values that are longer than the intrinsic value. The intrinsic elimination half-life is solely a function of the rate of elimination while the apparent elimination half-life reflects the processes of both elimination and ongoing exposure. Confusion between intrinsic and apparent half-life values can lead to misinterpretation of biomonitoring data and can result in exaggerated predictions in subsequent modeling efforts. This work provides a review of the first-order equations that have been developed to calculate intrinsic and apparent half-life values and the potential bias that can result from confusing these two values. Published human biomonitoring data forperfluorooctanoic acid (PFOA) are analyzed using these equations to provide examples of low, medium and high bias in determination of the intrinsic elimination half-life from plasma or serum, the components of blood typically analyzed for PFOA. An approach is also provided to estimate the extent of exposure reduction that is indicated by declining longitudinal or cross-sectional biomonitoring data. Based on the evaluation methodology presented in this work, the intrinsic elimination half-life of PFOA in humans is 2.4 years, representing the average of independent estimates of 2.5 years (95% CI, 2.4-2.7) and 2.3 years (95% CI, 2.1-2.4). The declining concentration of PFOA in blood of the general USA adult population represents an estimated exposure reduction of 20-30% over the period 1999-2008.

Perfluorinated alkyl acids (PFAAs) have been detected in serum at low concentrations in background populations. Higher concentrations have been observed in adult males compared to females, with a possible explanation that menstruation offers females an additional elimination route. In this study, we examined the significance of blood loss as an elimination route of PFAAs. Pooled serum samples were collected from individuals undergoing a medical procedure involving ongoing blood withdrawal called venesection. Concentrations from male venesection patients were approximately 40% lower than males in the general population for perfluorohexane sulfonate (PFHxS), perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA). A simple pharmacokinetic model was used to test the hypothesis that blood loss could explain why adult males have higher concentrations of PFAAs than females, and why males undergoing venesections had lower concentrations compared to males in the general population. The model application generally supported these hypotheses showing that venesection might reduce blood serum concentrations by 37% (PFOA) and 53% (PFOS) compared to the observed difference of 44% and 37%. Menstruation was modeled to show a 22% reduction in PFOA serum concentrations compared to a 24% difference in concentrations between males and females in the background population. Uncertainties in the modeling and the data are identified and discussed.

... In this study, PFOS and PFOA were analyzed in 81 whole blood-urine paired samples from general adults and pregnant women in Tianjin, China. PFOS and PFOA were detected in 48 and 76% of adult urine (AU) samples, with geometric mean (GM) concentrations of 0.011 and 0.008 ng/mL, respectively; whereas relatively low PFOS and PFOA concentrations were found in maternal urine (MU) samples, with GM concentrations of 0.006 and 0.003 ng/mL, respectively. For PFOA, the coefficients of Pearson's correlation between whole blood concentrations and creatinine-adjusted and creatinine-unadjusted urinary concentrations were 0.348 (p=0.013) and 0.417 (p=0.002), respectively. The GM urinary elimination rates of PFOS (PFOSUER) and PFOA (PFOAUER) were 16 and 25%, respectively, for adults. These results indicate that urine is an important pathway of excretion of perfluoroalkyl substances (PFASs). The partitioning ratios of PFAS concentration between urine and whole blood (PFASU/B) in pregnant women (PFOSU/B, 0.0004; PFOAU/B, 0.0011) were significantly lower (p=0.025 for PFOSU/B, p=0.017 for PFOAU/B) than the ratios found in non-pregnant women (PFOSU/B, 0.0013; PFOAU/B, 0.0028). Furthermore, our results suggest a clear gender difference in the urinary elimination of PFOA, with male adults (31%) having significantly higher PFOAUER than that of female adults (19%). PFOSUER was significantly inversely correlated with age (r=-0.334, p=0.015); these findings suggest that urinary elimination of PFOS is faster in young adults than in the elderly.

For more Absorption, Distribution and Excretion (Complete) data for Perfluorooctanoic acid (26 total), please visit the HSDB record page.

Metabolism Metabolites

PFOA is not metabolized and there is evidence of enterohepatic circulation of the compound.

Associated Chemicals

Perfluorooctanoic acid, sodium salt; 335-95-5

Perfluorooctanoic acid, potassium salt; 2395-00-8

Perfluorooctanoic acid, silver salt; 335-93-3

For more Associated Chemicals (Complete) data for Perfluorooctanoic acid (7 total), please visit the HSDB record page.

Wikipedia

Finasteride

Biological Half Life

Rainbow trout (Oncorhynchus mykiss) confined to respirometer-metabolism chambers were dosed with perfluorooctanoate (PFOA) by intra-arterial (i.a.) injection and sampled to obtain concentration time-course data for plasma, urine, and expired water. The data were then analyzed by compartmental modeling to estimate rates of renal and branchial clearance. Averaged across all animals, the renal clearance rate (1.35 mL/hr/kg) was more than ten times greater than the branchial clearance rate (0.12 mL/hr/kg). The average whole-body elimination half-life was 12.6 d ...

... Biological half-life of PFOA is quite different between species and sexes and the difference is due mainly to the difference in renal clearance. ...

A half-life study on 27 retirees from the Decatur and Cottage Grove 3M plants was undertaken, in which serum samples were drawn every 6 months over a 5-yr period. Two interim reports describing the results thus far have been submitted. The first interim report suggested a median serum half-life of PFOA of 344 days, with a range of 109 to 1308 days. The two highest half-life calculations were for the 2 female retirees who participated in this study (654 and 1308 days).

For more Biological Half-Life (Complete) data for Perfluorooctanoic acid (8 total), please visit the HSDB record page.

Use Classification

PFAS -> PFcarboxylic acids (PFCA)

PFAS

Methods of Manufacturing

Long-chain perfluorocarboxylic acids are prepared by the Simons electrochemical fluorination of the corresponding acyl halide ... The acids are obtained by hydrolysis of the perfluoroacyl fluoride, followed by distillation. Some carbon - carbon bond scission occurs to form lower homologous acids along with inert fluorocarbons and cyclic ethers. The acid yield decreases with increasing chain length. /Long-chain perfluorocarboxylic acids/

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

Historically, most U.S. production was by 3M using the ECF /Electro-Chemical Fluorination/ process. 3M discontinued its manufacture of PFOA between 2000 and 2002, and other domestic producers are using the telomerization process exclusively.

In 2006, EPA and the eight major companies in the industry launched the 2010/15 Perfluorooctanoic Acid (PFOA) Stewardship Program, in which companies committed to reduce global facility emissions and product content of PFOA and related chemicals by 95 percent by 2010, and to work toward eliminating emissions and product content by 2015.

In May 2000, the 3M Company (St. Paul, MN) announced that it would discontinue the production of perfluorooctanoic acid.

Analytic Laboratory Methods

LC-MS/MS determination in food and drinking water.

Clinical Laboratory Methods

Storage Conditions

Interactions

... Considering liver is the primary toxic target organ for chlorinated phenols and perfluoroalkyl acids (PFAAs), it is interesting to evaluate the possible joint effects of them on liver. In this work, the combined toxicity of pentachlorophenol (PCP) and perfluorooctane sulfonate (PFOS) or perfluorooctanoic acid (PFOA) were investigated using HepG2 cells. The results indicated that PFOS and PFOA could strengthen PCP's hepatotoxicity. Further studies showed that rather than intensify the oxidative stress or promote the biotransformation of PCP, PFOS (or PFOA) might lead to strengthening of the oxidative phosphorylation uncoupling of PCP. By measuring the intracellular PCP concentration and the cell membrane properties, it was suggested that PFOS and PFOA could disrupt the plasma membrane and increase the membrane permeability. Thus, more cellular accessibility of PCP was induced when they were co-exposed to PCP and PFOS (or PFOA), leading to increased cytotoxicity ...

... In the present study, the single and combined toxicity of PFOA and PFOS to zebrafish (Danio rerio) embryos were investigated. PFOS was more toxic than PFOA for the single toxicity. In four mixtures, PFOS and PFOA showed complex interactive effects that changed from additive to synergistic effect, then to antagonistic effect, and at last turnover to synergic effect again, with increased molar ratios of PFOS. Neither the concentration-addition model nor the independent-action model could predict the combined effects when strong interactive effects existed. Although the interactive effects of PFOS and PFOA affected their combined toxicity, the trend of mixture toxicity still showed an increase with increasing molar ratios of PFOS in the mixture.

...Peroxisome proliferation caused by /perfluorooctanoic acid in diet of male mice/ is highly dependent on the vitamin A status of the mouse.

For more Interactions (Complete) data for Perfluorooctanoic acid (8 total), please visit the HSDB record page.